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2,4,6-Nonatrienal, (2E,4E,6E)-

Cat. No.: B147501
CAS No.: 57018-53-8
M. Wt: 136.19 g/mol
InChI Key: XHDSWFFUGPJMMN-ARQDATDDSA-N
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Description

Contextualization within Polyunsaturated Aldehydes Research

Polyunsaturated aldehydes (PUAs) are a class of organic compounds that are products of the oxidative degradation of polyunsaturated fatty acids. In the context of food science, the formation of these aldehydes, including nonatrienal isomers, is often linked to the oxidation of lipids. For instance, research suggests that linolenic acid can serve as a precursor for the formation of 2,4,6-nonatrienal isomers through processes like autoxidation or enzymatic oxidation. researchgate.net The study of (2E,4E,6E)-2,4,6-nonatrienal and its isomers is therefore integral to understanding the complex chemistry of food aromas and flavors, particularly in products where lipid oxidation is a significant factor. researchgate.netacs.org

Significance of Isomeric Forms in Chemical and Biological Systems

The spatial arrangement of atoms, or stereochemistry, is crucial for the function of 2,4,6-nonatrienal. While the (2E,4E,6E)- isomer is a key subject of study, other geometrical isomers have been identified with distinct and significant biological roles. For example, the (2E,4E,6Z)-isomer is a character impact aroma compound in oat flakes, responsible for its typical sweet, cereal-like odor. researchgate.nettum.deebi.ac.uk This isomer has an extremely low odor threshold, making it a potent contributor to food aroma. researchgate.net

In the realm of chemical ecology, specific isomers of 2,4,6-nonatrienal act as powerful signaling molecules. Male eggplant flea beetles (Epitrix fuscula) produce a blend of (2E,4E,6Z)- and (2E,4E,6E)-2,4,6-nonatrienal as a male-produced aggregation pheromone. researchgate.netacs.orgresearchgate.net Another related species, Epitrix hirtipennis, uses a blend that includes the (2E,4Z,6Z)-isomer for a similar purpose. acs.orgresearchgate.netacs.org This highlights how subtle changes in the geometry of the double bonds can lead to species-specific chemical communication. Research has also shown that exposing (2E,4E,6E)-2,4,6-nonatrienal to light can generate a mixture of its various geometrical isomers, an important consideration for researchers working with these compounds. acs.orgresearchgate.net

IsomerRole / Significance
(2E,4E,6E)-2,4,6-Nonatrienal Component of the male-produced aggregation pheromone in the eggplant flea beetle (Epitrix fuscula). acs.orgresearchgate.nethebmu.edu.cn
(2E,4E,6Z)-2,4,6-Nonatrienal Key aroma compound in oat flakes; also a major component of the Epitrix fuscula aggregation pheromone. researchgate.netacs.orgresearchgate.net
(2E,4Z,6Z)-2,4,6-Nonatrienal Component of the aggregation pheromone in the flea beetle Epitrix hirtipennis. acs.orgresearchgate.net

Table 2: Roles of Different Isomers of 2,4,6-Nonatrienal.

Overview of Key Research Domains

The study of (2E,4E,6E)-2,4,6-nonatrienal and its related isomers primarily falls into two major research domains:

Chemical Ecology and Entomology: This domain explores the role of (2E,4E,6E)-2,4,6-nonatrienal and its isomers as semiochemicals, particularly as insect pheromones. nih.govebi.ac.uk Research involves the identification of these compounds from insect volatiles, their synthesis for use in field trials, and the study of insect behavioral responses to different isomeric blends. researchgate.netresearchgate.net The ultimate goal of this research is often to develop environmentally benign methods for monitoring and controlling agricultural pests like flea beetles. researchgate.nethebmu.edu.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B147501 2,4,6-Nonatrienal, (2E,4E,6E)- CAS No. 57018-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E)-nona-2,4,6-trienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3+,6-5+,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDSWFFUGPJMMN-ARQDATDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069090
Record name 2,4,6-Nonatrienal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green, cucumber aroma
Record name Nona-2,4,6-trienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Nona-2,4,6-trienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.867-0.873
Record name Nona-2,4,6-trienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

57018-53-8, 56269-22-8
Record name 2,4,6-Nonatrienal, (2E,4E,6E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Nonatrienal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Nonatrienal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-NONATRIENAL, (2E,4E,6E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D33QZ5NU93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Strategies and Chemical Transformations of 2e,4e,6e 2,4,6 Nonatrienal

Stereoselective Synthesis Methodologies

The precise arrangement of the three conjugated double bonds in the all-trans configuration is crucial for the characteristic properties of (2E,4E,6E)-2,4,6-nonatrienal. Therefore, stereoselective synthesis methodologies are paramount in its preparation.

Wittig Reactions and Their Stereochemical Control

The Wittig reaction and its modifications are powerful tools for the formation of carbon-carbon double bonds with defined stereochemistry. The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, is particularly well-suited for the synthesis of (E)-alkenes, making it a preferred method for obtaining the all-trans isomer of 2,4,6-nonatrienal. wikipedia.orgnrochemistry.comorganic-chemistry.org

The HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org Stabilized phosphonate ylides, those bearing an electron-withdrawing group, predominantly yield (E)-alkenes with high selectivity. organic-chemistry.org This stereochemical outcome is attributed to the thermodynamic control of the reaction, where the transition state leading to the (E)-isomer is more stable.

A general synthetic approach to (2E,4E,6E)-2,4,6-nonatrienal using the HWE reaction would involve the reaction of a suitable phosphonate with an α,β-unsaturated aldehyde. For instance, the reaction of triethyl phosphonoacetate with (2E,4E)-hexadienal under basic conditions would be expected to yield the ethyl ester of (2E,4E,6E)-nona-2,4,6-trienoic acid, which can then be reduced to the target aldehyde.

Reagent 1Reagent 2BaseSolventProduct Stereochemistry
Triethyl phosphonoacetate(2E,4E)-HexadienalNaHTHFPredominantly (E)
Stabilized phosphonate ylideα,β-Unsaturated aldehydeNaOMeMethanolPredominantly (E)

Aldol (B89426) Condensation Approaches to Polyenes

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be employed in the synthesis of polyunsaturated systems. nih.govthieme-connect.demasterorganicchemistry.com This method involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then undergo dehydration to yield an α,β-unsaturated carbonyl compound. nih.govmasterorganicchemistry.com By employing a tandem or sequential aldol condensation-elimination strategy, the polyene chain of 2,4,6-nonatrienal can be constructed.

For the synthesis of (2E,4E,6E)-2,4,6-nonatrienal, a crossed aldol condensation approach could be envisioned. For example, the reaction of propanal with crotonaldehyde (B89634) under basic or acidic conditions could lead to the formation of (2E,4E)-hexadienal, a key intermediate. Subsequent reaction of this intermediate with another equivalent of a suitable enolate or enal could further extend the conjugated system. Controlling the stereochemistry in aldol condensations to favor the (E)-isomer is often achieved by selecting appropriate reaction conditions, such as temperature and the nature of the catalyst, to favor the thermodynamically more stable trans product. thieme-connect.de

Aldehyde/Ketone 1Aldehyde/Ketone 2CatalystKey Transformation
AcetaldehydeCrotonaldehydeNaOHC-C bond formation and dehydration
Propanal(2E)-ButenalAcid or BaseExtension of conjugated system

Applications of Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents are highly versatile organometallic compounds widely used for the formation of carbon-carbon bonds. dalalinstitute.comyoutube.com In the context of synthesizing (2E,4E,6E)-2,4,6-nonatrienal, Grignard reagents can be utilized in several ways, primarily in the preparation of key precursors.

One potential application involves the reaction of a Grignard reagent with an appropriate electrophile to construct a portion of the carbon backbone. For instance, a vinyl Grignard reagent could be added to an α,β-unsaturated aldehyde in a 1,2-addition to form an allylic alcohol. This alcohol can then be oxidized to the corresponding aldehyde and subjected to further chain elongation reactions.

Furthermore, Grignard reagents can react with α,β-unsaturated esters in a conjugate addition (1,4-addition) fashion, particularly in the presence of copper salts. researchgate.net This approach could be used to introduce an alkyl group at the δ-position of a conjugated system, which could then be further elaborated to the desired trienal.

Grignard ReagentElectrophileReaction TypePotential Intermediate
Vinylmagnesium bromideCrotonaldehyde1,2-AdditionAllylic alcohol
Ethylmagnesium bromideDiethyl muconate (in presence of Cu(I))1,4-Conjugate additionδ-Alkyl substituted ester

Enzymatic Synthetic Routes and Biocatalysis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of complex organic molecules. nih.gov Enzymes, such as lipases, can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. nih.gov

While the direct enzymatic synthesis of (2E,4E,6E)-2,4,6-nonatrienal is not extensively documented, the use of lipases in the synthesis of related polyunsaturated esters has been reported. mdpi.comresearchgate.net Lipases can catalyze esterification and transesterification reactions, which could be employed in the synthesis of precursors to the target aldehyde. For example, a lipase (B570770) could be used to catalyze the esterification of a polyunsaturated fatty acid, which could then be chemically converted to the desired aldehyde. The high selectivity of enzymes could be advantageous in preserving the stereochemistry of the double bonds during the synthetic sequence.

Reactivity and Reaction Mechanisms of the (2E,4E,6E)-Isomer

The conjugated triene system and the aldehyde functionality in (2E,4E,6E)-2,4,6-nonatrienal dictate its reactivity, making it susceptible to various chemical transformations, particularly oxidation.

Oxidation Reactions and Characterization of Oxidized Derivatives

The aldehyde group and the conjugated double bonds in (2E,4E,6E)-2,4,6-nonatrienal are susceptible to oxidation. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be used to effect these transformations.

Oxidation of the aldehyde group to a carboxylic acid is a typical reaction. Mild oxidizing agents can selectively oxidize the aldehyde without affecting the double bonds. However, stronger oxidizing agents like potassium permanganate under harsh conditions can lead to the cleavage of the carbon-carbon double bonds, resulting in a mixture of smaller carboxylic acids and aldehydes.

The characterization of the oxidized derivatives is crucial for confirming the reaction outcome. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for this purpose.

¹H NMR spectroscopy would show the disappearance of the aldehydic proton signal (typically around 9-10 ppm) and the appearance of a carboxylic acid proton signal (usually a broad singlet above 10 ppm) in the case of aldehyde oxidation. Changes in the chemical shifts and coupling constants of the vinylic protons would provide information about any modifications to the double bond geometry.

¹³C NMR spectroscopy would reveal the disappearance of the aldehyde carbonyl carbon signal (around 190-200 ppm) and the appearance of a carboxylic acid carbonyl carbon signal (around 170-180 ppm).

Mass Spectrometry would show a molecular ion peak corresponding to the mass of the oxidized product. For example, the oxidation of the aldehyde to a carboxylic acid would result in an increase in the molecular weight by 16 amu (the mass of an oxygen atom).

Oxidizing AgentExpected Major ProductKey Spectroscopic Evidence (¹H NMR)Key Spectroscopic Evidence (MS)
Mild Oxidant (e.g., Ag₂O)(2E,4E,6E)-2,4,6-Nonatrienoic acidDisappearance of aldehyde proton, appearance of carboxylic acid protonM+ peak corresponding to C₉H₁₂O₂
Strong Oxidant (e.g., hot KMnO₄)Mixture of shorter chain carboxylic acidsComplex spectrum with signals for various aliphatic and vinylic protonsFragmentation pattern corresponding to cleavage products

Reduction Reactions of the Aldehyde Moiety

The reduction of the aldehyde functionality in α,β-unsaturated systems like (2E,4E,6E)-2,4,6-Nonatrienal is a key transformation, yielding the corresponding allylic alcohol, (2E,4E,6E)-2,4,6-nonatrienol. A primary challenge in this conversion is achieving chemoselectivity, specifically the 1,2-reduction of the carbonyl group without affecting the conjugated double bonds (1,4-reduction or conjugate addition).

A variety of reducing agents have been developed to selectively reduce conjugated aldehydes and ketones. tandfonline.com Standard reagents such as sodium borohydride (B1222165) (NaBH₄) can be modified to enhance their selectivity. For instance, the combination of NaBH₄ with cerium(III) chloride (CeCl₃), known as the Luche reduction, is a widely used method for the selective 1,2-reduction of enones. Similarly, using NaBH₄ in conjunction with iodine has been shown to be effective for the regioselective 1,2-reduction of conjugated α,β-unsaturated aldehydes and ketones. tandfonline.com Other specialized reagents like zinc borohydride (Zn(BH₄)₂) also exhibit high selectivity for the reduction of aldehydes and ketones over other reducible functional groups. wikipedia.org

The general scheme for the selective reduction of the aldehyde moiety in (2E,4E,6E)-2,4,6-Nonatrienal is presented below:

Reaction Scheme: (2E,4E,6E)-2,4,6-Nonatrienal → (2E,4E,6E)-2,4,6-Nonatrienol

Reagent System Selectivity Product
NaBH₄ / CeCl₃ (Luche Reduction) High 1,2-selectivity (2E,4E,6E)-2,4,6-Nonatrienol
NaBH₄ / I₂ High 1,2-selectivity (2E,4E,6E)-2,4,6-Nonatrienol
Zn(BH₄)₂ High 1,2-selectivity (2E,4E,6E)-2,4,6-Nonatrienol

These methods are crucial for the synthesis of polyunsaturated alcohols, which are important intermediates in the synthesis of natural products and other complex organic molecules.

Substitution Reactions at Conjugated Double Bonds

The conjugated polyene system of (2E,4E,6E)-2,4,6-Nonatrienal is, in principle, susceptible to substitution reactions. However, due to the electron-rich nature of the double bonds, electrophilic substitution reactions are generally difficult. Conversely, the extended conjugation can facilitate nucleophilic substitution reactions, particularly if a suitable leaving group is present on the carbon chain, though this is not the case for the parent compound.

More common are addition-elimination type reactions or reactions that proceed via intermediates that can tautomerize to give a formal substitution product. While specific examples for (2E,4E,6E)-2,4,6-Nonatrienal are not extensively documented in readily available literature, general principles of polyene reactivity suggest that reactions with strong nucleophiles could potentially lead to addition products, which might undergo subsequent transformations.

Photochemical Isomerization Pathways of (2E,4E,6E)-2,4,6-Nonatrienal

The double bonds in (2E,4E,6E)-2,4,6-Nonatrienal can undergo E/Z (trans/cis) isomerization upon exposure to ultraviolet (UV) light. nih.gov This photochemical process involves the excitation of a π electron to a π* antibonding orbital, which reduces the bond order of the double bond and allows for rotation around the carbon-carbon axis. Upon relaxation back to the ground state, the molecule can return to the original E isomer or form the Z isomer.

The regioselectivity of this isomerization can be challenging in a polyene system, as any of the three double bonds could potentially isomerize. researchgate.net The specific outcome often depends on the wavelength of light used and the presence of photosensitizers. For (2E,4E,6E)-2,4,6-Nonatrienal, irradiation could lead to a mixture of various geometric isomers.

Potential Photochemical Isomerization Products:

Starting Isomer Potential Isomerization Product(s)
(2E ,4E ,6E )-2,4,6-Nonatrienal (2Z ,4E,6E)-2,4,6-Nonatrienal
(2E,4Z ,6E)-2,4,6-Nonatrienal
(2E,4E,6Z )-2,4,6-Nonatrienal

This process is synthetically useful for accessing specific geometric isomers that may be difficult to prepare through other means.

Thermal and Photochemical Electrocyclic Transformations of Polyenes

As a conjugated triene, (2E,4E,6E)-2,4,6-Nonatrienal can undergo electrocyclic reactions, which are pericyclic reactions involving the formation of a cyclic compound through the creation of a new sigma bond between the termini of the conjugated system. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules and depends on whether the reaction is initiated by heat (thermal) or light (photochemical). libretexts.org

For a conjugated triene (an odd number of π-electron pairs, in this case, three), the following rules apply:

Thermal conditions : The reaction proceeds in a disrotatory fashion, where the terminal p-orbitals rotate in opposite directions (one clockwise, one counterclockwise) to form the new σ-bond. libretexts.orgjove.com

Photochemical conditions : The reaction proceeds in a conrotatory fashion, where the terminal p-orbitals rotate in the same direction (both clockwise or both counterclockwise). jove.comlibretexts.org

Applying these rules to (2E,4E,6E)-2,4,6-Nonatrienal, the predicted products for the ring-closing reaction to form a 5,6-disubstituted-1,3-cyclohexadiene derivative are as follows:

Reaction Condition Mode of Ring Closure Predicted Product Stereochemistry
Thermal (Δ) Disrotatory cis-5-ethyl-6-methyl-1,3-cyclohexadiene-1-carbaldehyde
Photochemical (hν) Conrotatory trans-5-ethyl-6-methyl-1,3-cyclohexadiene-1-carbaldehyde

These stereospecific reactions provide a powerful tool for the synthesis of cyclic compounds with defined stereochemistry.

Derivatization Reactions for Functionalization

The aldehyde group in (2E,4E,6E)-2,4,6-Nonatrienal is a prime site for derivatization, which can be used for both analytical purposes and further synthetic transformations.

For analytical applications, aldehydes are commonly derivatized to improve their detection and separation by chromatographic methods like HPLC or GC. nih.gov Common derivatizing agents include:

2,4-Dinitrophenylhydrazine (DNPH): Reacts with the aldehyde to form a stable, colored 2,4-dinitrophenylhydrazone, which can be readily analyzed by HPLC-UV. researchgate.netnih.gov

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Forms a PFBHA-oxime derivative that is highly sensitive for detection by gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). sigmaaldrich.com

For synthetic functionalization, the aldehyde can undergo a variety of classical carbonyl reactions. One important example is the Wittig reaction , where the aldehyde reacts with a phosphorus ylide to form a new double bond. This reaction is highly versatile for extending the carbon chain and introducing new functional groups. For instance, reacting (2E,4E,6E)-2,4,6-Nonatrienal with a stabilized Wittig reagent could be used to synthesize longer polyene systems.

Natural Occurrence and Biosynthetic Pathways of 2,4,6 Nonatrienals, Including the 2e,4e,6e Isomer

Identification and Distribution in Biological Matrices

Geometrical isomers of 2,4,6-nonatrienal are found across different biological matrices where they contribute significantly to aroma profiles or function as semiochemicals. The specific distribution and isomeric form can vary depending on the organism.

Several isomers of 2,4,6-nonatrienal have been identified as key aroma compounds in various plant-based foods. While the (2E,4E,6Z)-isomer is often more prominently cited for its sensory impact, the (2E,4E,6E)-isomer also co-occurs.

Oat Flakes: The characteristic sweet, cereal-like aroma of oat flakes is largely attributed to (E,E,Z)-2,4,6-nonatrienal. nih.gov This compound has been identified as the key odorant in oat flakes, possessing an extremely low odor threshold of 0.0002 ng/L in air. nih.govresearchgate.net Quantitative analysis has measured its concentration at approximately 13 µg per kilogram of oat flakes. nih.govresearchgate.net

Walnuts: In fresh walnut kernels (Juglans regia L.), (2E,4E,6Z)-nona-2,4,6-trienal is a crucial component of the characteristic aroma, described as having an oatmeal-like scent. nih.gov Its natural concentration is around 10 µg/kg. nih.gov While the (2E,4E,6Z)-isomer has the highest flavor dilution factor, the (2E,4E,6E)-isomer has also been detected, although with a much lower sensory impact.

Toasted Oak Wood: During the toasting of oak wood (Quercus petraea) for barrel production, various volatile compounds are formed. Among them, (2E,4E,6Z)-nonatrienal has been identified, contributing notes described as "brioche" and "pastry". researchgate.net

Darjeeling Black Tea: In the infusion of Darjeeling black tea, (E,E,Z)-2,4,6-nonatrienal is recognized as a key odorant, imparting an oat-flake-like aroma.

Table 1: 2,4,6-Nonatrienal Isomers in Plant-Derived Sources


SourcePredominant IsomerAroma Profile ContributionReported Concentration
Oat Flakes(2E,4E,6Z)-2,4,6-NonatrienalCereal-like, sweet, oat-flake-like~13 µg/kg
Walnuts(2E,4E,6Z)-2,4,6-NonatrienalOatmeal-like~10 µg/kg
Toasted Oak Wood(2E,4E,6Z)-2,4,6-NonatrienalBrioche, pastryNot specified
Darjeeling Black Tea(2E,4E,6Z)-2,4,6-NonatrienalOat-flake-likeNot specified

Various isomers of 2,4,6-nonatrienal function as pheromones in the chemical communication systems of certain insects, particularly flea beetles of the genus Epitrix.

Epitrix hirtipennis (Tobacco Flea Beetle): Males of this species emit a blend of 2,4,6-nonatrienal isomers that are believed to have a pheromonal function. The most abundant of these compounds was identified as (2E,4Z,6Z)-2,4,6-nonatrienal.

Epitrix fuscula (Eggplant Flea Beetle): The male-produced aggregation pheromone of the eggplant flea beetle contains two isomers of 2,4,6-nonatrienal as its most abundant components: (2E,4E,6Z)-2,4,6-nonatrienal and (2E,4E,6E)-2,4,6-nonatrienal. ebi.ac.ukThese compounds are attractive to both male and female E. fuscula. ebi.ac.uk

Table 2: 2,4,6-Nonatrienal Isomers in Insect Volatile Emissions


Insect SpeciesIsomer(s) IdentifiedBiological Function
Epitrix hirtipennis (Tobacco Flea Beetle)(2E,4Z,6Z)-2,4,6-Nonatrienal (major), other isomersPheromone
Epitrix fuscula (Eggplant Flea Beetle)(2E,4E,6Z)- and (2E,4E,6E)-2,4,6-NonatrienalMale-produced aggregation pheromone

The compound (2E,4E,6E)-nonatrienal is classified more broadly as an animal metabolite. ebi.ac.uknih.govThis classification encompasses any eukaryotic metabolite produced during metabolic reactions in animals. ebi.ac.ukWhile the most detailed research into its biological role in animals is within the context of insect pheromones, its classification suggests a potential for wider, though currently less understood, presence in the animal kingdom.

The occurrence of 2,4,6-nonatrienal has also been noted in marine life. Specifically, (E,E,E)-2,4,6-nonatrienal has been listed as a volatile compound found in ripe anchovies. flavscents.com

Precursor Identification and Metabolic Routes

The formation of 2,4,6-nonatrienals in biological systems is primarily linked to the oxidative degradation of specific polyunsaturated fatty acids.

Alpha-linolenic acid (ALA), an omega-3 fatty acid, has been identified as the key precursor for the biosynthesis of 2,4,6-nonatrienal. nih.govresearchgate.netThe formation of these aldehydes can occur through two main pathways:

Enzymatic Oxidation: In plants, enzymes such as lipoxygenases can initiate the oxidation of alpha-linolenic acid.

Autoxidation: The compound can also be formed through the non-enzymatic autoxidation of alpha-linolenic acid. researchgate.net The proposed mechanism suggests that 2,4,6-nonatrienal may derive from the cleavage of a dihydroperoxide intermediate (specifically, 9,16-dihydroperoxy-10,12,14-octadecatrienoate) of alpha-linolenic acid. researchgate.net

Enzymatic Pathways in Nonatrienal Formation

The formation of 2,4,6-nonatrienal can be initiated through enzymatic processes. The pathway is thought to be distinct from those of other unsaturated aldehydes. researchgate.net The primary substrate for this biotransformation is α-linolenic acid, a common omega-3 fatty acid found in plants.

The proposed enzymatic pathway involves the following key steps:

Initial Oxidation : The process begins with the oxidation of α-linolenic acid. This can be catalyzed by enzymes such as lipoxygenases (LOX), which introduce oxygen to form hydroperoxides. thegoodscentscompany.com

Formation of Dihydroperoxides : It has been suggested that the formation of an aldehyde with three double bonds, like nonatrienal, is not easily explained by the cleavage of a monohydroperoxide. researchgate.net A more likely route involves the formation of a dihydroperoxide intermediate. Specifically, the proposed intermediate is 9,16-dihydroperoxy-10,12,14-octadecatrienoate, which can arise from enzymatic oxidation of α-linolenic acid. researchgate.net

Cleavage : The final step is the cleavage of this dihydroperoxide intermediate to yield (2E,4E,6Z)-nonatrienal. researchgate.net This cleavage is likely facilitated by a hydroperoxide lyase (HPL) enzyme, which is known to cleave fatty acid hydroperoxides into smaller volatile aldehydes and other fragments. researchgate.net

Research on oat flakes suggests that linolenic acid is the precursor of nonatrienal found in oats, supporting the role of enzymatic degradation in its formation. researchgate.net

Autoxidation Pathways in Isomer Generation

In addition to enzymatic action, isomers of 2,4,6-nonatrienal are also generated through non-enzymatic autoxidation of α-linolenic acid. researchgate.net This chemical process is typically initiated by factors such as light (photo-oxidation) or heat and involves reactive oxygen species. researchgate.netnih.gov The autoxidation pathway mirrors the enzymatic one in its key intermediates but lacks enzymatic control.

Studies have demonstrated that 2,4,6-nonatrienal isomers can be induced during the autoxidation of linolenic acid. researchgate.net The proposed mechanism is as follows:

Table 2: Proposed Autoxidation Pathway for 2,4,6-Nonatrienal Formation

Step Process Description
1 Initiation The reaction starts with the oxidation of α-linolenic acid, often initiated by light (photo-oxidation), leading to the formation of fatty acid radicals. researchgate.netnih.gov
2 Dihydroperoxide Formation The fatty acid radicals react with oxygen to form a dihydroperoxide intermediate, specifically 9,16-dihydroperoxy-10,12,14-octadecatrienoate. researchgate.net The formation of this intermediate is considered crucial, as the cleavage of a simpler monohydroperoxide is unlikely to yield an aldehyde with three unsaturated bonds. researchgate.net
3 Cleavage The unstable dihydroperoxide undergoes scission (cleavage) to form various products, including (2E,4E,6Z)-nonatrienal. researchgate.net
4 Isomerization Following the initial formation, isomerization can occur. For example, some initially formed 2Z-isomers may convert to the more stable 2E-configuration during storage, leading to a mixture of isomers, including the (2E,4E,6E) form. researchgate.net

This autoxidation process is significant in food products, where it can contribute to the development of characteristic aromas during processing and storage. For example, the "oaty" descriptor that increases during the lipid oxidation of certain oils has been linked to the formation of 2,4,6-nonatrienal through the autoxidation of linolenic acid. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of 2e,4e,6e 2,4,6 Nonatrienal and Its Isomers

Chromatographic Separation Techniques for Isomer Differentiation

Chromatography is the cornerstone for separating the closely related isomers of 2,4,6-nonatrienal. The choice of technique depends on the sample matrix, the required resolution, and the analytical objective, such as quantification or preparative isolation.

Gas chromatography is a powerful tool for separating volatile compounds like the 2,4,6-nonatrienal isomers. nih.gov When coupled with a mass spectrometer, it allows for both separation and identification. The separation is typically achieved on capillary columns with varying polarity. For instance, a non-polar DB-5ms column has been used effectively. oeno-one.eu The retention times of the different isomers on a given column will vary, allowing for their differentiation. For example, in studies of volatiles from the eggplant flea beetle (Epitrix fuscula), the (2E,4E,6Z) and (2E,4E,6E) isomers were successfully separated and identified using GC-MS. nih.govebi.ac.uk The synthetic standards of these isomers were shown to match the retention times and mass spectra of the natural products. nih.gov

The analytical approach for studying these isomers often involves comparing the chromatographic properties of unknown samples to those of synthesized standards. acs.orgnih.gov Exposing a standard of one isomer, such as (2E,4E,6E)-2,4,6-nonatrienal, to light can generate a mixture of several geometric isomers, which can then be used to document the chromatographic properties and aid in the identification of isomers in complex samples. ebi.ac.ukacs.orgnih.gov

Table 1: Example of GC-MS System Parameters for Nonatrienal Analysis

Parameter Specification
GC System Agilent 7890B GC System or similar oeno-one.eu
Column Non-polar DB-5ms capillary column (e.g., 50 m × 0.22 mm × 0.25 µm) oeno-one.eu
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min) oeno-one.eu
Injector Splitless mode oeno-one.eu
Oven Program Example: 55 °C (1 min) to 250 °C at 4 °C/min, held for 1 min oeno-one.eu

| MS Detector | Time-of-Flight (TOF) or Quadrupole Mass Spectrometer oeno-one.eu |

This table presents a representative set of parameters; specific conditions may vary based on the analytical application.

High-Performance Liquid Chromatography (HPLC) provides a complementary separation technique to GC, particularly for preparative purposes or for compounds that may be thermally labile. nih.gov Both normal-phase and reverse-phase HPLC have been employed to separate 2,4,6-nonatrienal isomers. researchgate.netacs.org Semipreparative HPLC is particularly valuable for isolating pure isomers from a mixture for subsequent structural analysis, such as by NMR, or for use as analytical standards. researchgate.netacs.org

In one study, a multistep chemical synthesis of (2E,4E,6Z)-nonatrienal was followed by purification using semipreparative HPLC to validate its identity. acs.org Another research effort documented the HPLC properties of six geometric isomers of 2,4,6-nonatrienal to create standards for identification purposes. ebi.ac.ukacs.orgresearchgate.net In some cases, a single HPLC run may not achieve baseline separation, necessitating multiple or alternative chromatographic approaches. researchgate.net For instance, the purification of a synthesized nonatrienal isomer mixture was achieved using preparative HPLC on a diol-modified silica (B1680970) gel column with a hexane/ethanol gradient. nih.gov

While 2,4,6-nonatrienal itself is not a chiral molecule, the broader analytical investigation of the systems in which it is found may involve chiral chromatography. nih.govebi.ac.uk In the analysis of male-produced aggregation pheromones from the Epitrix fuscula beetle, both chiral and achiral gas chromatography were used as part of the comprehensive identification process for all compounds present, which included the two main 2,4,6-nonatrienal isomers and other minor chiral sesquiterpene compounds. nih.govebi.ac.uk

It is important to note that while the user request specified chiral GC, much of the documented chiral separation work for nonatrienal isomer purification has been performed using chiral HPLC. researchgate.netacs.org For example, when a standard semipreparative HPLC method failed to achieve the desired separation of isomers, chiral chromatography using a ChiralPak IA column with an ethanol/hexane mobile phase was successfully employed. researchgate.net This highlights the utility of chiral stationary phases not just for enantiomers but also for resolving challenging mixtures of diastereomers or geometric isomers.

Spectroscopic Elucidation Techniques for Structural Confirmation

Following chromatographic separation, spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure and stereochemistry of each 2,4,6-nonatrienal isomer.

NMR spectroscopy is the definitive method for determining the precise geometric configuration (E/Z) of the double bonds in the 2,4,6-nonatrienal isomers. nih.govebi.ac.uk By analyzing ¹H and ¹³C NMR spectra, including chemical shifts and, crucially, the coupling constants (J-values) between protons on the double bonds, scientists can confirm the trans ((E)) or cis ((Z)) nature of each olefinic bond. ebi.ac.ukacs.orgresearchgate.net

For example, the configurations of six different geometric isomers of 2,4,6-nonatrienal, generated via photoisomerization of the (2E,4E,6E) isomer, were determined using NMR. ebi.ac.ukacs.orgnih.gov This data is vital for creating a library of standards to identify isomers in natural samples. acs.orgnih.gov The identification of (2E,4E,6Z)-nonatrienal as a key aroma compound in oat flakes was confirmed through extensive mass spectrometry and NMR measurements, followed by synthesis of the proposed structure and comparison of its NMR data with the natural compound. ebi.ac.ukresearchgate.net

Table 2: Representative ¹H NMR Data for Protons in 2,4,6-Nonatrienal Isomers

Proton (2E,4E,6E)-isomer (δ, mult, J in Hz) (2E,4E,6Z)-isomer (δ, mult, J in Hz)
H-1 (CHO) 9.55 (d, J=7.9) 9.53 (d, J=8.0)
H-2 6.13 (dd, J=15.3, 7.9) 6.11 (dd, J=15.3, 8.0)
H-3 7.20 (dd, J=15.3, 10.4) 7.17 (dd, J=15.2, 10.5)
H-4 6.30 (dd, J=14.8, 10.4) 6.55 (dd, J=15.2, 10.5)
H-5 6.51 (dd, J=14.8, 10.6) 6.08 (dd, J=15.2, 10.5)
H-6 6.18 (dt, J=15.2, 7.2) 5.62 (dt, J=10.8, 7.5)
H-7 5.82 (dt, J=15.2, 7.2) 6.30 (m)
H-8 2.15 (p, J=7.4) 2.25 (p, J=7.5)

| H-9 | 1.02 (t, J=7.5) | 1.05 (t, J=7.5) |

Data compiled from published literature. ebi.ac.ukresearchgate.net Chemical shifts (δ) are in ppm. Multiplicity: d=doublet, t=triplet, p=pentet, m=multiplet. J=coupling constant.

Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that serve as a chemical fingerprint for identification. The electron ionization (EI) mass spectra of the 2,4,6-nonatrienal isomers are often very similar, typically showing a molecular ion peak (M⁺) at m/z 136. nih.govvulcanchem.com While the fragmentation patterns can be similar, subtle differences may exist that, when combined with retention data, aid in identification. researchgate.net

Advanced MS techniques provide enhanced sensitivity and specificity. Gas Chromatography-Olfactometry-Time-of-Flight Mass Spectrometry (GC-O-TOFMS) is a sensory-guided approach that simultaneously provides mass spectral data and information about the odor of the eluting compound. oeno-one.euacs.org This is particularly useful in flavor and pheromone research. acs.org For instance, GC-O-TOFMS was used to analyze crude extracts from toasted oak wood, revealing an odorous zone associated with (2E,4E,6Z)-nonatrienal. oeno-one.euacs.org

Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS) is another specialized technique that can offer high sensitivity for certain compounds. researchgate.netacs.org The distribution of (2E,4E,6Z)-nonatrienal in toasted oak wood samples was quantified using GC-NCI-MS with ammonia (B1221849) as the reagent gas, with concentrations found to be as high as 85 ng/g. researchgate.netacs.org This method can provide improved selectivity and lower detection limits compared to standard EI-MS. acs.org

Table 3: Common Mass Spectral Fragments for 2,4,6-Nonatrienal Isomers (EI-MS)

m/z (charge/mass ratio) Proposed Fragment Identity
136 [M]⁺ (Molecular Ion)
121 [M-CH₃]⁺
107 [M-CHO]⁺
91 Tropylium ion [C₇H₇]⁺ (rearrangement)
79 [C₆H₇]⁺
67 [C₅H₇]⁺

| 53 | [C₄H₅]⁺ |

This table lists common fragments observed in the electron ionization mass spectra of 2,4,6-nonatrienal isomers. researchgate.net

Sensory-Guided Analytical Approaches in Aroma Research

Sensory-guided analytical techniques are indispensable tools in aroma research for pinpointing the specific volatile compounds responsible for the characteristic scent of a substance. These methods combine instrumental analysis with human sensory perception or biological responses to distinguish key odorants from the myriad of volatile compounds present in a sample.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that directly links the separation of volatile compounds with human sensory perception. In a typical GC-O setup, the effluent from the gas chromatograph column is split, with one portion directed to a standard detector (such as a Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port. A trained sensory panelist or analyst sniffs the effluent and records the time, duration, and description of any detected odors.

By correlating the timing of the odor perception with the retention times of the compounds detected by the instrumental detector, specific odor-active compounds can be identified. This method is crucial for distinguishing which of the many volatile compounds present in a sample actually contribute to its aroma.

In the study of (2E,4E,6E)-2,4,6-nonatrienal and its isomers, GC-O has been instrumental. For instance, in the analysis of oat flakes, GC-O was used to detect nine aroma-active compounds. Current time information in ସେଣ୍ଟ୍ରାଲ ଡିଭିଜନ, IN. Similarly, in research on walnuts, GC-O analysis of a volatile isolate resulted in the detection of 50 odor-active compounds, allowing for their subsequent identification. science.gov The technique enables the characterization of the specific odor quality of each compound as it elutes from the column, such as the "oatmeal-like" aroma associated with isomers of 2,4,6-nonatrienal. science.govresearchgate.net

Gas Chromatography-Electroantennography (GC-EAD) for Biological Activity Assessment

Gas Chromatography-Electroantennography (GC-EAD) is a highly sensitive and selective technique used to identify biologically active volatile compounds, particularly insect pheromones. slu.sefrontiersin.org This method couples a gas chromatograph with an electroantennogram (EAG), which uses a live insect antenna as a biological detector. frontiersin.org The GC column effluent is split, with one part going to a standard detector and the other being passed over the insect antenna. science.govslu.se When a compound that the insect's olfactory receptors can detect elutes from the column, it elicits a measurable electrical response (a depolarization) from the antenna. frontiersin.org

This technique has been pivotal in identifying isomers of 2,4,6-nonatrienal as key components of insect pheromones. Research on the eggplant flea beetle (Epitrix fuscula) and the related Epitrix hirtipennis has utilized GC-EAD to identify male-produced aggregation pheromones. ebi.ac.uk In these studies, male-specific compounds were collected and analyzed. The GC-EAD system recorded significant antennal responses from female beetles to specific peaks in the chromatogram. Subsequent analysis identified these EAD-active compounds as (2E,4E,6Z)-2,4,6-nonatrienal and (2E,4E,6E)-2,4,6-nonatrienal, confirming their role as pheromone components. ebi.ac.uk The quantitative nature of the EAD response can also provide insights into which components of a pheromone blend are most important for eliciting a biological response. slu.se

Aroma Extract Dilution Analysis (AEDA) for Potent Odorants

Aroma Extract Dilution Analysis (AEDA) is a method used in conjunction with GC-O to determine the relative potency of odorants in a sample. Current time information in ସେଣ୍ଟ୍ରାଲ ଡିଭିଜନ, IN.researchgate.net The technique involves the stepwise dilution of a volatile extract, with each dilution being analyzed by GC-O. nih.gov The Flavor Dilution (FD) factor for each odorant is defined as the highest dilution at which the compound can still be detected by the human sniffer at the olfactometry port. Current time information in ସେଣ୍ଟ୍ରାଲ ଡିଭିଜନ, IN.biorxiv.org A higher FD factor indicates a more potent odorant.

AEDA has been successfully applied to identify the most significant aroma compounds in various food products. In the analysis of oat flakes, an aroma extract was prepared and subjected to AEDA. Among the detected odorants, (E,E,Z)-2,4,6-nonatrienal was found to have the highest FD factor of 1024, indicating it as a key odorant responsible for the characteristic cereal-like aroma of the flakes. Current time information in ସେଣ୍ଟ୍ରାଲ ଡିଭିଜନ, IN.biorxiv.org Similarly, in studies of Darjeeling black tea infusions, AEDA was used to identify key aroma compounds, with (E,E,Z)-2,4,6-nonatrienal being among those with the highest FD factors. acs.orgresearchgate.net Research on walnuts also employed AEDA, revealing 50 odor-active compounds, with (2E,4E,6Z)-nona-2,4,6-trienal being one of the two odorants with the highest flavor dilution factors. acs.org

Table 1: Flavor Dilution (FD) Factors of 2,4,6-Nonatrienal Isomers in Various Foodstuffs

Food ProductIsomerFlavor Dilution (FD) FactorReference
Oat Flakes(E,E,Z)-2,4,6-Nonatrienal1024 Current time information in ସେଣ୍ଟ୍ରାଲ ଡିଭିଜନ, IN.biorxiv.org
Oat Flour(E,E,Z)-2,4,6-Nonatrienal8192 researchgate.net
Darjeeling Black Tea(E,E,Z)-2,4,6-Nonatrienal128 acs.orgresearchgate.net
Walnuts(2E,4E,6Z)-Nona-2,4,6-trienal>243 (one of the highest) acs.org

Quantitative Analysis Techniques

Stable Isotope Dilution Analysis (SIDA) using Labeled Standards (e.g., 13C-labeled nonatrienal)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and reliable method for quantifying volatile compounds. This technique involves adding a known amount of a stable isotope-labeled version of the target compound (the analyte) to the sample as an internal standard. For the analysis of (2E,4E,6E)-2,4,6-nonatrienal, a 13C-labeled version, such as (2E,4E,6E)-2,4,6-Nonatrienal-13C2, is used. medchemexpress.commedchemexpress.com

The labeled internal standard is chemically identical to the naturally occurring (unlabeled) compound and therefore behaves identically during extraction, derivatization, and chromatographic analysis. Any sample loss during workup affects both the analyte and the internal standard equally. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, the precise concentration of the target compound in the original sample can be calculated.

SIDA has been employed to quantify nonatrienal isomers in various matrices. For example, a newly developed SIDA using synthesized, carbon-13-labeled nonatrienal as the internal standard was used to measure a concentration of 13 µg of (E,E,Z)-2,4,6-nonatrienal per kilogram of oat flakes. Current time information in ସେଣ୍ଟ୍ରାଲ ଡିଭିଜନ, IN.nih.gov This method has also been applied to quantify key odorants in walnuts and black tea, providing the accurate concentration data needed for calculating odor activity values. acs.orgresearchgate.netacs.org

Odor Activity Value (OAV) Determination for Sensory Significance

The Odor Activity Value (OAV) is a measure used to assess the sensory significance of a specific aroma compound in a food or other material. It is calculated by dividing the concentration of the compound in the product (determined, for example, by SIDA) by its odor threshold concentration (OTC) in a relevant matrix (e.g., water or oil). acs.orgresearchgate.net The OTC is the minimum concentration of a substance that can be detected by the human sense of smell.

In the study of walnuts, the concentration of (2E,4E,6Z)-nona-2,4,6-trienal was determined to be approximately 10 µg/kg. nih.gov This concentration, when compared to its odor threshold, resulted in an OAV of 9.3, highlighting it as a key contributor to the walnut aroma. nih.gov Similarly, quantitative measurements and subsequent OAV calculations for the beverage prepared from Darjeeling black tea revealed (E,E,Z)-2,4,6-nonatrienal as a key odorant. acs.orgresearchgate.net

Table 2: Concentration and Odor Activity Value (OAV) of 2,4,6-Nonatrienal Isomers

Food ProductIsomerConcentration (µg/kg)Odor Activity Value (OAV)Reference
Oat Flakes(E,E,Z)-2,4,6-Nonatrienal13>1 Current time information in ସେଣ୍ଟ୍ରାଲ ଡିଭିଜନ, IN.researchgate.net
Walnuts(2E,4E,6Z)-Nona-2,4,6-trienal~109.3 nih.gov
Darjeeling Black Tea Infusion(E,E,Z)-2,4,6-NonatrienalNot specified>1 acs.orgresearchgate.net

Theoretical and Computational Studies of 2e,4e,6e 2,4,6 Nonatrienal

Conformational Analysis and Isomeric Stability Determination

(2E,4E,6E)-2,4,6-Nonatrienal is a polyunsaturated aldehyde with a nine-carbon chain, featuring three conjugated double bonds in the trans (E) configuration and an aldehyde functional group. nih.gov This specific stereochemistry dictates its molecular geometry and, consequently, its physical and chemical properties. The conjugated system of double bonds leads to a relatively planar molecular structure, which is stabilized by the delocalization of π-electrons.

Conformational isomers, or conformers, arise from the rotation around single bonds. wordpress.com For a molecule like (2E,4E,6E)-2,4,6-nonatrienal, rotation around the single bonds within the carbon chain can lead to different spatial arrangements. Computational chemistry methods are instrumental in exploring the potential energy surface of the molecule to identify low-energy conformers that are likely to exist. wordpress.com While the (2E,4E,6E) isomer is defined by the fixed configuration of its double bonds, different conformers can still exist due to rotations around the C-C single bonds. The stability of these conformers is determined by their relative energies, with lower energy conformers being more stable.

The stability of various geometric isomers of 2,4,6-nonatrienal has been a subject of study. Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of 2,4,6-nonatrienal, this includes isomers with different cis (Z) and trans (E) configurations of the double bonds, such as (2E,4E,6Z)-nonatrienal and (2E,4Z,6E)-nonatrienal. nist.gov Computational studies, often employing molecular dynamics and quantum mechanical calculations, can predict the relative stabilities of these isomers. aps.org For instance, exposing (2E,4E,6E)-2,4,6-nonatrienal to light can generate a mixture of six different geometrical isomers. acs.org The (2E,4E,6E) isomer is generally one of the more stable forms due to reduced steric hindrance compared to isomers with cis double bonds, which can introduce kinks in the carbon chain.

Table 1: Comparative Stereochemical Configurations of Nonatrienal Isomers

IsomerC2–C3C4–C5C6–C7
(2E,4E,6Z)-NonatrienalEEZ
(2E,4E,6E)-NonatrienalEEE
(2E,4Z,6E)-NonatrienalEZE

This table is based on the provided source and illustrates the different configurations of double bonds in various nonatrienal isomers.

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules like (2E,4E,6E)-2,4,6-nonatrienal. nih.govnih.gov These calculations can determine the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. wuxiapptec.com Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating electrophilic character. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.netajchem-a.com A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For (2E,4E,6E)-2,4,6-nonatrienal, the conjugated system of double bonds and the electron-withdrawing aldehyde group significantly influence its electronic structure. The π-electrons are delocalized across the conjugated system, affecting the energies of the molecular orbitals. Quantum mechanical calculations can map the electron density distribution, revealing regions of the molecule that are electron-rich or electron-poor. This information is invaluable for predicting how the molecule will interact with other chemical species. For example, the aldehyde group makes the carbonyl carbon an electrophilic site, susceptible to nucleophilic attack.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with their environment over time. For (2E,4E,6E)-2,4,6-nonatrienal, MD simulations can provide valuable information about its intermolecular interactions with other molecules, such as solvents, proteins, or lipid membranes.

These simulations model the movement of atoms and molecules by solving Newton's equations of motion. By simulating the trajectory of (2E,4E,6E)-2,4,6-nonatrienal in a given environment, researchers can observe how it interacts with surrounding molecules through various non-covalent forces, including van der Waals forces, electrostatic interactions, and hydrogen bonding.

For instance, molecular modeling studies have investigated the interaction of related compounds, such as oxidative metabolites of lycopene, with proteins like 5-lipoxygenase. researchgate.netbohrium.com These studies use docking calculations and MD simulations to predict how the ligand binds to the protein's active site, identifying key amino acid residues involved in the interaction and the types of interactions (e.g., hydrophobic contacts, pi-pi interactions). researchgate.netbohrium.com Such insights are crucial for understanding the biological activity of these compounds. Although specific MD simulation studies on (2E,4E,6E)-2,4,6-nonatrienal are not widely available in the provided search results, the methodologies are directly applicable to understanding its behavior in biological systems.

Prediction of Structure-Reactivity Relationships

Predicting structure-reactivity relationships involves establishing a correlation between the chemical structure of a molecule and its observed reactivity. For α,β-unsaturated aldehydes like (2E,4E,6E)-2,4,6-nonatrienal, this is often achieved through Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological or chemical activity. nih.gov

These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. nih.gov For α,β-unsaturated aldehydes, key descriptors often relate to their electrophilicity, as their reactivity is frequently governed by Michael addition reactions. acs.org The reactivity of these compounds can be influenced by factors such as the electron density at the β-carbon and the stability of the resulting intermediate.

Several QSAR studies have been conducted on α,β-unsaturated carbonyl compounds to predict various endpoints, including mutagenicity and skin sensitization. nih.govnih.govqsardb.org These studies have identified structural features that contribute to the reactivity and potential toxicity of these compounds. For example, the electrophilicity of the molecule, which can be quantified using parameters derived from quantum mechanical calculations (like LUMO energy), is often a critical factor. nih.gov By developing and validating QSAR models, it becomes possible to predict the reactivity of new or untested α,β-unsaturated aldehydes based solely on their chemical structure, which is valuable for risk assessment and the design of safer chemicals. nih.govresearchgate.net

Emerging Research Applications and Potential of 2e,4e,6e 2,4,6 Nonatrienal and Its Derivatives

Research in Food Flavor Chemistry and Sensory Science

The distinct sensory properties of nonatrienal isomers make them crucial components in the flavor profiles of numerous foods. Research in this area focuses on understanding their precise role, how their concentration and isomeric form affect perception, and developing better methods for their detection and analysis.

Aroma reconstitution is a powerful technique used to verify the key odorants responsible for the characteristic scent of a food product. In these studies, a model or base food is spiked with a mixture of identified volatile compounds in their natural concentrations to see if the original aroma can be reproduced.

(2E,4E,6E)-2,4,6-Nonatrienal and its isomers have been identified as "character impact" aroma compounds in several foods, meaning they are essential to the food's signature aroma. For example, (E,E,Z)-2,4,6-nonatrienal, with its distinct oat flake-like smell, was found to be the key odorant in oat flakes, possessing the highest flavor dilution (FD) factor among all volatile compounds identified. nih.govtum.de This indicates it is a primary contributor to the typical cereal and sweet aroma of oats. nih.govtum.de Similar studies on Darjeeling black tea infusions also identified (E,E,Z)-2,4,6-nonatrienal as one of the most potent odorants, contributing an oat-flake-like note. ebi.ac.uk

In fresh walnuts, aroma extract dilution analysis (AEDA) revealed that (2E,4E,6Z)-nona-2,4,6-trienal (described as oatmeal-like) and sotolon were the two odorants with the highest flavor dilution factors. acs.org Subsequent aroma reconstitution experiments confirmed that the characteristic aroma of fresh walnuts is best represented by a binary mixture of these two compounds. acs.org

Food ProductKey Nonatrienal Isomer IdentifiedSensory DescriptionReference
Oat Flakes(E,E,Z)-2,4,6-nonatrienalCereal-like, sweet, oat flake-like nih.govtum.de
Fresh Walnuts(2E,4E,6Z)-nona-2,4,6-trienalOatmeal-like acs.org
Darjeeling Black Tea(E,E,Z)-2,4,6-nonatrienalOat-flake-like ebi.ac.uk
Toasted Oak Wood(2E,4E,6Z)-nonatrienalPuff pastry, brioche researchgate.net

The sensory impact of nonatrienal is highly dependent on both its concentration and the specific geometry of its isomers. The odor threshold—the lowest concentration at which a substance can be detected by the human nose—for some nonatrienal isomers is exceptionally low. For instance, (E,E,Z)-2,4,6-nonatrienal has an extremely low odor threshold of 0.0002 ng/L in the air, highlighting its remarkable potency. nih.govtum.de

Recent studies on wines and spirits have identified (2E,4E,6Z)-nonatrienal for the first time in these beverages, with an olfactory detection threshold (ODT) of 16 ng/L in a model wine solution. nih.govscispace.com At concentrations found in some wines (up to 441.3 ng/L), this compound can modify the balance of the fruity expression, shifting it from fresh to cooked fruit notes in red wines and adding a vegetal or green hazelnut nuance to white wines. nih.govscispace.com

Nonatrienal IsomerMediumReported Odor Detection Threshold (ODT)Reference
(E,E,Z)-2,4,6-nonatrienalAir0.0002 ng/L nih.govtum.de
(2E,4E,6Z)-nonatrienalModel Wine16 ng/L nih.govscispace.com
(2E,4E,6Z)-nonatrienalSpirits500 ng/L nih.govscispace.com

Accurately identifying and quantifying potent aroma compounds like nonatrienal, which are often present in trace amounts within complex food matrices, requires sophisticated analytical techniques. Researchers have developed and validated several advanced methods for this purpose.

A common approach for screening and identifying key odorants is Aroma Extract Dilution Analysis (AEDA) coupled with Gas Chromatography-Olfactometry (GC-O). nih.govtum.deacs.org This method separates volatile compounds and allows a trained panelist to assess the odor of each, providing a "flavor dilution" factor that corresponds to its aromatic potency. tum.de

For precise quantification, Stable Isotope Dilution Analysis (SIDA) is the gold standard. This technique involves synthesizing a labeled version of the target compound (e.g., with carbon-13) to use as an internal standard. nih.govtum.de This method was used to determine the concentration of (E,E,Z)-2,4,6-nonatrienal in oat flakes at 13 µg/kg. nih.govtum.deebi.ac.uk

More recently, a sensitive method using solid-phase extraction (SPE) followed by Gas Chromatography-Mass Spectrometry with Negative Chemical Ionization (GC-NCI-MS) has been validated for quantifying (2E,4E,6Z)-nonatrienal in wines and spirits. nih.govscispace.com This approach provides the low detection limits necessary to measure the compound at its sensorially relevant concentrations in alcoholic beverages. nih.govscispace.com

Analytical MethodPurposeFood Matrix ApplicationReference
Aroma Extract Dilution Analysis (AEDA)Identification of potent odorantsOat flakes, Walnuts, Black tea nih.govebi.ac.ukacs.org
Gas Chromatography-Olfactometry (GC-O)Screening of odor-active compoundsOat flakes, Walnuts nih.govacs.org
Stable Isotope Dilution Analysis (SIDA)Precise quantificationOat flakes nih.govtum.de
SPE-GC-NCI-MSSensitive quantificationWines, Spirits, Toasted Oak researchgate.netnih.govscispace.com

Chemical Synthesis of Complex Molecules and Bioactive Scaffolds

Beyond its role in flavor, the conjugated triene structure of (2E,4E,6E)-2,4,6-Nonatrienal makes it a valuable starting material, or precursor, for constructing more complex molecules. ontosight.ai Its reactivity allows it to be an intermediate in the synthesis of natural products and novel bioactive compounds. ontosight.aiontosight.ai

The synthesis of complex natural products is a significant area of organic chemistry, often requiring efficient strategies to build intricate molecular architectures. beilstein-journals.orgengineering.org.cn Compounds like (2E,4E,6E)-2,4,6-Nonatrienal serve as useful C9 building blocks. Its system of conjugated double bonds and terminal aldehyde group are reactive sites that can be targeted in various chemical transformations.

Synthesis strategies such as the Wittig reaction or aldol (B89426) condensations can be used to create the nonatrienal skeleton itself. ontosight.ai Once formed, it can undergo further reactions. For example, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, while the conjugated diene system is suitable for cycloaddition reactions. These reactions allow chemists to use nonatrienal as a scaffold to construct the core structures of more elaborate natural products. weebly.com Model studies suggest that in nature, linolenic acid may be the precursor to nonatrienal through oxidative cleavage. nih.govtum.de

There is growing interest in using natural product scaffolds to develop new therapeutic agents. weebly.comc-spirit.org While (2E,4E,6E)-2,4,6-Nonatrienal itself is not primarily studied for bioactivity, its structural framework is present in molecules that exhibit interesting biological effects. ontosight.ai Research on compounds with similar structures has indicated potential antimicrobial and anticancer properties, suggesting that nonatrienal could be a valuable intermediate for synthesizing novel bioactive analogs. ontosight.aiontosight.ai

A compelling example is found in cancer research. A structurally related compound, (E,E,E)-4-methyl-8-oxo-2,4,6-nonatrienal, which is an oxidative product of the tomato carotenoid lycopene, has been shown to induce apoptosis (programmed cell death) in human promyelocytic leukemia cells. google.commarkus-peschel.de This finding demonstrates that the nonatrienal chemical scaffold can be part of a molecule with potent anti-cancer activity. google.com This opens the possibility of using (2E,4E,6E)-2,4,6-Nonatrienal as a starting material to synthetically create a library of analogs to be screened for various biological activities, including antimicrobial or anticancer effects. c-spirit.org

Potential in the Development of Agrochemicals and Pharmaceuticals (from Analogs/Derivatives)

The structural framework of (2E,4E,6E)-2,4,6-Nonatrienal serves as a valuable template for the synthesis of novel agrochemicals and pharmaceuticals. Its derivatives are being investigated for a range of biological activities.

In the realm of agrochemicals, specific isomers of 2,4,6-nonatrienal have been identified as key components of insect pheromones. For instance, (2E,4E,6Z)-2,4,6-nonatrienal and (2E,4E,6E)-2,4,6-nonatrienal are recognized as male-produced sex pheromones for the eggplant flea beetle, Epitrix fuscula. scribd.comvdoc.pub This understanding of its role in insect communication opens avenues for the development of targeted and environmentally benign pest management strategies. researchgate.net Pheromone-based approaches can be utilized for monitoring insect populations, mass trapping, and mating disruption. The aggregation pheromones, which often incorporate nonatrienal derivatives, signal the location of food resources, a behavior that can be exploited for pest control. researchgate.net

In the pharmaceutical sector, compounds with structures similar to 2,4,6-nonatrienal are being explored for their potential antimicrobial and anticancer properties. ontosight.ai The conjugated polyene and aldehyde functionalities are key to its reactivity and potential as a precursor for more complex bioactive molecules. ontosight.ai Research is focused on synthesizing and evaluating various analogs to identify candidates with enhanced therapeutic efficacy.

Exploration of Material Science Research Potential, Particularly for Conjugated Systems

The defining structural feature of (2E,4E,6E)-2,4,6-Nonatrienal is its conjugated system of three double bonds and an aldehyde group. This extended π-electron system is of significant interest in material science.

Conjugated systems are the cornerstone of organic electronic materials, including conductive polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The delocalization of π-electrons along the carbon chain in (2E,4E,6E)-2,4,6-Nonatrienal and its derivatives can lead to desirable electronic and optical properties. Researchers are exploring how to incorporate this and similar polyene structures into larger polymeric chains to create novel materials. The specific geometry of the double bonds, in this case, all in the trans configuration, influences the planarity of the molecule, which in turn affects the efficiency of electron delocalization and intermolecular interactions in the solid state.

The reactivity of the aldehyde group provides a convenient handle for further chemical modifications, allowing for the covalent attachment of (2E,4E,6E)-2,4,6-Nonatrienal units to other molecules or polymer backbones. This adaptability makes it a versatile building block for designing new materials with tailored properties for specific applications in electronics and photonics.

Applications in Proteomics Research Using Labeled Compounds

Isotopically labeled versions of (2E,4E,6E)-2,4,6-Nonatrienal are emerging as valuable tools in proteomics research. The availability of compounds such as (2E,4E,6E)-2,4,6-Nonatrienal-13C2 allows for its use in stable isotope dilution assays. medchemexpress.commedchemexpress.com

These labeled compounds serve as internal standards for the accurate quantification of the unlabeled analyte in complex biological samples. researchgate.net This is particularly crucial in fields like metabolomics and food science, where precise concentration measurements are essential for understanding biochemical pathways and determining the composition of food products. For example, stable isotope dilution analysis has been employed to quantify the concentration of (E,E,Z)-2,4,6-nonatrienal in oat flakes, identifying it as a key aroma compound. researchgate.net

In proteomics, labeled aldehydes can be used as chemical probes to study protein structure and function. The aldehyde group can react with specific amino acid residues, such as lysine, to form covalent adducts. By using a labeled version of the aldehyde, researchers can track the modified proteins and peptides using mass spectrometry. This approach can help in identifying protein-protein interactions, mapping active sites of enzymes, and understanding the biological targets of reactive aldehydes.

Conclusion and Future Research Trajectories for 2e,4e,6e 2,4,6 Nonatrienal

Synthesis of Key Academic Findings and Contributions to Chemical and Biological Sciences

(2E,4E,6E)-2,4,6-Nonatrienal, a polyunsaturated aldehyde, has garnered significant academic interest due to its roles as a potent flavor compound and a semiochemical in insects. nih.govebi.ac.uk Research has established it as a key component in the aroma profile of various food products, imparting characteristic notes. For instance, it is recognized for its contribution to the green, cucumber-like aroma in certain foods. nih.gov

In the realm of chemical ecology, (2E,4E,6E)-2,4,6-Nonatrienal has been identified as a crucial component of the aggregation pheromone of the eggplant flea beetle, Epitrix fuscula, alongside its (2E,4E,6Z) isomer. researchgate.netacs.orgnih.gov This discovery has opened avenues for investigating its potential in pest management strategies. The compound is produced by male flea beetles and is attractive to both males and females of the species. researchgate.netthegoodscentscompany.com

The study of its isomers has been a significant area of research. While the (2E,4E,6E) isomer is commercially accessible, the synthesis and characterization of other geometrical isomers have proven to be a considerable challenge. usda.gov A notable contribution to analytical chemistry has been the development of a method to generate a mixture of six geometrical isomers of 2,4,6-nonatrienal by exposing the (2E,4E,6E) isomer to light. acs.orgusda.gov This has facilitated the identification of naturally occurring isomers in insects and food products. usda.gov

Identification of Current Research Gaps and Unexplored Areas

Despite the progress made, several research gaps and unexplored areas concerning (2E,4E,6E)-2,4,6-Nonatrienal remain.

Key Research Gaps:

Comprehensive Biological Activity Screening: While its role as a pheromone in certain flea beetle species is established, its broader biological and ecological functions across different taxa are largely unknown. researchgate.netacs.org Systematic screening for other semiochemical activities, such as acting as a kairomone or allomone for other insect species, is warranted.

Biosynthetic Pathways: The precise enzymatic pathways leading to the formation of (2E,4E,6E)-2,4,6-Nonatrienal and its various isomers in different organisms are not fully elucidated. While linolenic acid has been suggested as a potential precursor in oats, the specific enzymes and reaction mechanisms are yet to be definitively identified. researchgate.netnih.gov

Mechanism of Action at the Molecular Level: The specific olfactory receptors and downstream neural pathways involved in the perception of (2E,4E,6E)-2,4,6-Nonatrienal and its isomers by insects are not well understood. Elucidating these mechanisms could provide insights into the structure-activity relationships of this class of compounds.

Ecological Significance of Isomer Ratios: The ecological implications of the varying ratios of different 2,4,6-nonatrienal isomers produced by insects are not fully understood. Research is needed to determine how these specific blends influence behavior and interspecies communication. researchgate.netusda.gov

Directions for Advanced Stereoselective Synthetic Methodologies

The limited commercial availability of all eight possible geometrical isomers of 2,4,6-nonatrienal hinders comprehensive biological and ecological studies. usda.gov Future research should focus on developing advanced stereoselective synthetic methodologies to overcome this limitation.

Future Synthetic Directions:

Development of Novel Catalytic Systems: Exploring new transition-metal catalysts or organocatalysts for stereoselective olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons, or Julia-Kocienski reactions, could provide more efficient and selective routes to specific isomers.

Enzymatic and Chemoenzymatic Synthesis: Utilizing lipoxygenases or other enzymes in chemoenzymatic strategies could offer a green and highly selective approach to producing specific nonatrienal isomers, mimicking the natural biosynthetic pathways. researchgate.net

Flow Chemistry for Isomerization and Synthesis: Continuous flow chemistry could offer precise control over reaction conditions, such as temperature and residence time, potentially enabling the selective synthesis or isomerization of 2,4,6-nonatrienal isomers.

Photochemical Isomerization Control: Further investigation into controlled photoisomerization could be a viable method for generating specific isomers from the readily available (2E,4E,6E)-2,4,6-Nonatrienal, moving beyond the generation of equilibrium mixtures. acs.orgusda.gov

Prospects for Novel Biological and Ecological Discoveries Related to Isomeric Functions

The availability of pure stereoisomers of 2,4,6-nonatrienal will be instrumental in uncovering novel biological and ecological functions.

Prospective Research Areas:

Pheromonal Specificity: Comparative studies using pure isomers can elucidate the specific roles of each isomer in the pheromone blends of different flea beetle species, such as Epitrix hirtipennis and Epitrix fuscula. researchgate.netacs.org This includes determining which isomers are essential for attraction and whether specific ratios are crucial for species recognition.

Behavioral Assays with Non-Target Organisms: Investigating the behavioral responses of other insects, including predators and parasitoids of flea beetles, to different nonatrienal isomers could reveal new tritrophic interactions and potential applications in integrated pest management.

Antimicrobial and Antifungal Properties: Given that some unsaturated aldehydes exhibit antimicrobial properties, screening the various isomers of 2,4,6-nonatrienal for activity against plant and animal pathogens could open up new applications in agriculture and medicine. ontosight.aiontosight.ai

Plant-Insect Interactions: Exploring whether plants emit specific isomers of 2,4,6-nonatrienal in response to herbivory and how these emissions influence insect behavior could provide new insights into plant defense mechanisms.

Outlook for Translational Research and Derivative Applications in Specialized Fields

The unique properties of (2E,4E,6E)-2,4,6-Nonatrienal and its isomers present opportunities for translational research and the development of derivative applications in various specialized fields.

Potential Applications:

Agriculture: The development of species-specific lures for monitoring and controlling flea beetle populations is a direct translational application. researchgate.netthegoodscentscompany.com This could lead to more effective and environmentally friendly pest management strategies, reducing reliance on broad-spectrum insecticides.

Food and Fragrance Industry: A deeper understanding of the odor profiles of different isomers could lead to their use as sophisticated flavoring and fragrance agents. nih.govontosight.ai For instance, the (2E,4E,6Z) isomer has been identified as a key aroma compound in walnuts and oat flakes. researchgate.netacs.org

Biotechnology: The elucidation of the biosynthetic pathways could enable the biotechnological production of specific nonatrienal isomers using genetically engineered microorganisms or plants. This could provide a sustainable and cost-effective source of these compounds.

Pharmaceutical and Agrochemical Development: The polyene aldehyde scaffold of 2,4,6-nonatrienal can serve as a starting point for the synthesis of novel bioactive molecules. ontosight.aiontosight.ai Derivatives could be designed and screened for a range of biological activities, potentially leading to new pharmaceuticals or agrochemicals. ontosight.aiontosight.ai

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2E,4E,6E)-2,4,6-nonatrienal with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions using conjugated trienyl precursors. For example, sequential aldehyde-alkene couplings with phosphonium ylides can achieve the (E,E,E)-configuration. Steric and electronic factors must be optimized to minimize (Z)-isomer formation. Post-synthesis purification via silica gel chromatography or preparative GC ensures stereochemical fidelity .

Q. Which analytical techniques are critical for characterizing (2E,4E,6E)-2,4,6-nonatrienal?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is essential for isomer separation and purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms double-bond geometry via coupling constants (e.g., J = 12–16 Hz for trans alkenes). Infrared (IR) spectroscopy identifies carbonyl and alkene stretches. Isotopic labeling (e.g., ¹³C) coupled with stable isotope dilution analysis (SIDA) quantifies trace amounts in complex matrices like food systems .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data between (2E,4E,6E)- and (2E,4E,6Z)-nonatrienal isomers in ecological studies?

  • Methodological Answer : Conduct comparative electroantennographic (EAG) assays to measure insect receptor responses to each isomer. Pair this with molecular docking simulations to predict binding affinities to pheromone-binding proteins. Field bioassays should use isomer-specific release devices to isolate behavioral effects. For food aroma studies, sensory panels with GC-olfactometry can differentiate perceptual thresholds between isomers .

Q. What experimental designs are optimal for studying (2E,4E,6E)-nonatrienal’s dual role as an insect pheromone and food aroma compound?

  • Methodological Answer : Use compartmentalized model systems:

  • Entomological Context : Deploy synthetic pheromone lures in controlled field plots to assess beetle aggregation, with environmental variables (humidity, temperature) monitored.
  • Food Chemistry Context : Simulate thermal processing (e.g., oat roasting) to track nonatrienal formation via linolenic acid oxidation, using headspace-SPME-GC-MS. Cross-disciplinary collaboration ensures mechanistic insights into biosynthetic pathways and ecological functions .

Q. How can researchers address stability challenges of (2E,4E,6E)-nonatrienal in long-term ecological or food storage studies?

  • Methodological Answer : Perform accelerated stability tests under varying temperatures (4°C to 40°C), pH levels, and oxygen exposure. Use UPLC-MS to monitor degradation products (e.g., epoxy or hydroxy derivatives). Encapsulation in cyclodextrins or lipid nanoparticles can enhance stability. For field studies, slow-release matrices (e.g., rubber septa) prolong pheromone efficacy .

Q. What strategies resolve discrepancies in precursor identification for (2E,4E,6E)-nonatrienal biosynthesis across biological systems?

  • Methodological Answer : Isotopic tracing (e.g., ¹³C-labeled linolenic acid) in oat models validates precursor-product relationships. In insects, RNAi knockdown of putative biosynthetic enzymes (e.g., desaturases) can confirm pathway steps. Comparative lipidomics of pheromone gland extracts vs. plant tissues identifies species-specific precursors .

Experimental Design & Data Analysis

Q. What controls are essential when testing (2E,4E,6E)-nonatrienal’s bioactivity in field experiments?

  • Methodological Answer : Include blank lures (solvent-only) and lures with structurally similar but inactive analogs (e.g., saturated nonanal) to rule out non-specific responses. Randomize trap placements to mitigate spatial biases. Replicate trials across multiple seasons to account for population dynamics .

Q. How should researchers statistically analyze dose-response data for (2E,4E,6E)-nonatrienal in behavioral assays?

  • Methodological Answer : Apply probit analysis to calculate EC₅₀ values for attraction thresholds. Use mixed-effects models to account for random variables (e.g., individual insect variability). For sensory studies, orthogonal partial least squares (OPLS) regression correlates volatile concentrations with sensory panel scores .

Cross-Disciplinary Applications

Q. Can (2E,4E,6E)-nonatrienal’s insect pheromone properties inform food preservation strategies?

  • Methodological Answer : Investigate its repellent effects on stored-product pests (e.g., Tribolium spp.) using Y-tube olfactometers. Compare efficacy with synthetic pesticides, assessing non-target impacts on beneficial insects. Integrate results with food safety regulations to balance pest control and residue limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.